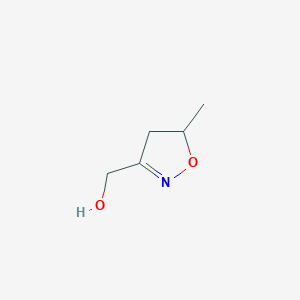
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol typically involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reactions are carried out at room temperature in methanol or using excess compound as a solvent. For example, the reaction of 6-methyluracil-5-carboximidoyl chloride with allyl alcohol in methanol yields the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles.
Aplicaciones Científicas De Investigación
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-1,2-oxazole: Similar structure but lacks the methyl group at the 5-position.
Isoxazole: Contains a similar five-membered ring but with different positioning of the nitrogen and oxygen atoms.
1,3-Oxazole: Another heterocyclic compound with a different arrangement of atoms in the ring.
Uniqueness
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the hydroxyl group at the methanol moiety can lead to distinct properties compared to other oxazole derivatives .
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C5H9NO2/c1-4-2-5(3-7)6-8-4/h4,7H,2-3H2,1H3 |
Clave InChI |
VESQBUPIOORQDE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=NO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
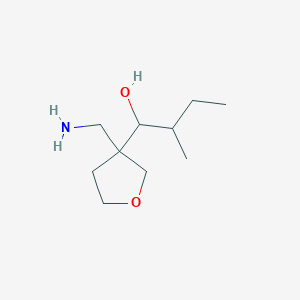
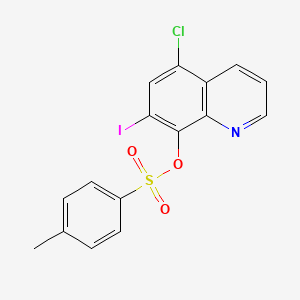
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
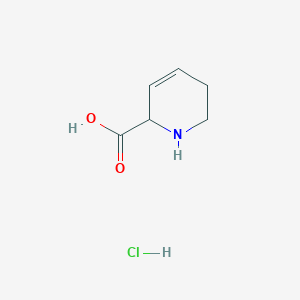
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
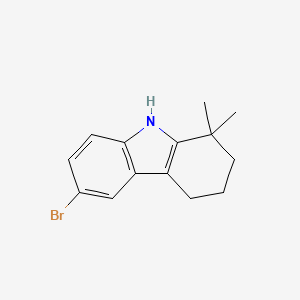
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
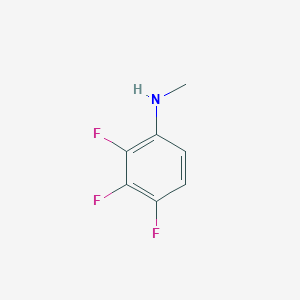


![Ethyl5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B13563336.png)
